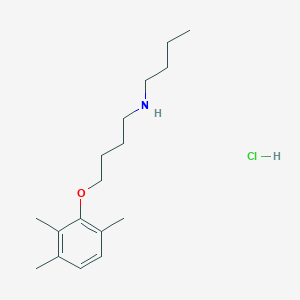
N-benzyl-2-phenyl-2-(phenylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-phenyl-2-(phenylthio)acetamide, also known as N-benzylphenylthioacetamide (BPTA), is a synthetic compound that belongs to the class of thioamides. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and drug discovery.
科学研究应用
BPTA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, BPTA has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death, in cancer cells. BPTA has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, BPTA has been investigated for its potential as a drug discovery tool, as it has been shown to bind to various proteins and enzymes, including histone deacetylases and carbonic anhydrases.
作用机制
The mechanism of action of BPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including histone deacetylases and carbonic anhydrases. Histone deacetylases are enzymes that regulate gene expression by removing acetyl groups from histones, while carbonic anhydrases are enzymes that regulate pH balance in the body. By inhibiting these enzymes, BPTA may affect various cellular processes, including gene expression, cell cycle regulation, and pH balance.
Biochemical and physiological effects:
BPTA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis in cancer cells, protection of neurons from oxidative stress and inflammation, and binding to various proteins and enzymes. However, the exact biochemical and physiological effects of BPTA are still being studied, and more research is needed to fully understand its mechanisms of action.
实验室实验的优点和局限性
One advantage of using BPTA in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, BPTA has been extensively studied for its potential therapeutic applications, making it a useful tool for drug discovery and other research applications. However, one limitation of using BPTA in lab experiments is its relatively low yield in the synthesis process, which may limit the amount of compound available for testing.
未来方向
There are many potential future directions for research on BPTA, including further investigation of its mechanisms of action, exploration of its potential therapeutic applications in various fields, and development of more efficient synthesis methods for the compound. Additionally, BPTA may be used as a starting point for the development of new thioamide compounds with improved properties and applications. Overall, BPTA has shown great potential as a tool for scientific research and drug discovery, and further research on this compound is warranted.
合成方法
The synthesis of BPTA involves the reaction between benzylamine and phenylthioacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure BPTA. The yield of the synthesis process is typically around 50-60%.
属性
IUPAC Name |
N-benzyl-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c23-21(22-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)24-19-14-8-3-9-15-19/h1-15,20H,16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRSMDNYJFNTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-phenyl-2-(phenylsulfanyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)
![2-[5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5142666.png)

![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)

![1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5142687.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5142708.png)

![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B5142715.png)
![2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5142729.png)
![1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5142735.png)